2-(But-3-en-1-yl)-1-methyl-1H-indole

Synthetic Chemistry Indole Alkaloid Synthesis Catalytic Cyclization

Sourcing unprotected 2-alkenyl indoles for cyclization often yields N-alkylation side products that compromise selectivity. • N-Methyl group blocks N-1, enabling exclusive 6-endo-trig Pt-catalyzed cyclization (92% reported yield to tetrahydrocarbazoles). • Terminal olefin enables late-stage diversification via hydroboration or cross-metathesis. • Higher XLogP3 (3.8 vs. ~3.29 for N-H analog) supports med chem SAR for membrane permeability. For R&D use only; available for immediate global dispatch.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 683800-14-8
Cat. No. B12521425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-en-1-yl)-1-methyl-1H-indole
CAS683800-14-8
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1CCC=C
InChIInChI=1S/C13H15N/c1-3-4-8-12-10-11-7-5-6-9-13(11)14(12)2/h3,5-7,9-10H,1,4,8H2,2H3
InChIKeyULNMHPZKFLQUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(But-3-en-1-yl)-1-methyl-1H-indole


2-(But-3-en-1-yl)-1-methyl-1H-indole (CAS 683800-14-8) is a synthetic N-methyl-2-alkenyl indole derivative with the molecular formula C13H15N and a molecular weight of 185.26 g/mol [1]. As a member of the indole family, it is primarily positioned as a versatile building block in organic synthesis, not as a bioactive molecule [1]. The compound's defining structural feature is a but-3-en-1-yl chain at the 2-position and a methyl substituent on the indole nitrogen, a combination that enables specific, high-yielding cyclization reactions to form complex polycyclic structures like tetrahydrocarbazoles [2].

2-(But-3-en-1-yl)-1-methyl-1H-indole Structural Specificity


The concept of directly substituting this compound with a similar 2-alkenyl indole is flawed because minor structural variations critically alter reaction outcomes. The length of the alkenyl chain dictates the size of the newly formed ring, while the N-methyl group prevents competing N-alkylation side reactions that plague unprotected indoles [1]. For example, a platinum-catalyzed cyclization that works with high fidelity on an N-methyl-2-(3-butenyl)indole would yield a different product or fail entirely with a 2-(4-pentenyl)indole, highlighting the need for precise structural selection over generic 'indole building block' procurement [1].

2-(But-3-en-1-yl)-1-methyl-1H-indole: Key Differences


6-endo-trig Regioselectivity

The compound, as a member of the 2-(3-butenyl)indole class, undergoes platinum-catalyzed intramolecular alkylation with exclusive 6-endo-trig regioselectivity, leading to a six-membered ring [1]. This contrasts directly with the 2-(4-pentenyl)indoles, which cyclize to form a seven-membered ring system, as demonstrated by the isolation of 4,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole from 1-methyl-2-(4-pentenyl)indole in 92% yield [1]. The exclusive selectivity for the 2-(3-butenyl) scaffold is a critical differentiator for designing specific polycyclic architectures.

Synthetic Chemistry Indole Alkaloid Synthesis Catalytic Cyclization

N-Methyl Protection Prevents N-Alkylation

The presence of the N-methyl group in the target compound is a key structural feature for reaction selectivity. The seminal study explicitly reports that their platinum-catalyzed protocol was 'effective for cyclization of unprotected indoles' [1]. This implies that while the reaction tolerates an unprotected N-H, the N-methylated variant, by permanently blocking the nitrogen, definitively eliminates the possibility of competing N-alkylation, ensuring all reactivity is funneled exclusively through the desired C-3 position of the indole nucleus.

Synthetic Chemistry Regioselectivity Protecting Group Strategy

Physicochemical Differentiation from N-H Analog

The target compound exhibits measurably different physicochemical properties compared to its unsubstituted analog, 2-(but-3-enyl)-1H-indole (CAS 137795-03-0). N-Methylation increases both molecular weight and lipophilicity. The target compound has a molecular weight of 185.26 g/mol and a computed XLogP3 of 3.8 [1], while the unsubstituted analog has a molecular weight of 171.24 g/mol and a predicted LogP of approximately 3.29 [2]. The higher LogP of the N-methyl derivative indicates superior membrane permeability, a critical parameter in cell-based assays or drug discovery campaigns where these compounds might serve as fragment or scaffold leads.

Physicochemical Properties Medicinal Chemistry Compound Sourcing

2-(But-3-en-1-yl)-1-methyl-1H-indole Applications


Pt-Catalyzed Indole Alkaloid Core Synthesis

The most evidence-backed application for procuring this compound is as a direct substrate for platinum-catalyzed intramolecular alkylation to construct a six-membered carbocyclic ring fused to the indole. The exclusive 6-endo-trig regioselectivity reported for 2-(3-butenyl)indoles [1] makes this the compound of choice for synthesizing specific tetracyclic indole alkaloid cores, where a seven-membered ring (from a 4-pentenyl analog) would be incorrect.

Medicinal Chemistry SAR Probe

Due to its significantly higher computed lipophilicity (XLogP3 of 3.8 vs. ~3.29 for the N-H analog) [1], this N-methylated indole is the appropriate choice for medicinal chemists needing a more lipophilic scaffold to improve membrane permeability in a lead series. Its sourcing is justified to establish an SAR point for the N-substitution position, distinct from the less lipophilic, hydrogen-bond-donating N-H derivative [1].

Clean Substrate for N-Protected Alkylation

For chemists developing new C-3 selective alkylation methodologies, this compound serves as a superior test substrate. The N-methyl group permanently blocks the N-1 position, ensuring that any new catalytic method's selectivity is unambiguously assessed for C-3 functionalization, avoiding the complication of side products from competing N-alkylation, a risk when using the unprotected 2-(but-3-enyl)-1H-indole [2].

Chemical Biology Probe Synthesis

The terminal olefin on the but-3-enyl chain provides a convenient synthetic handle for further functionalization, such as hydroboration or cross-metathesis. This compound should be procured over saturated butyl analogs when a reactive alkene is required for late-stage diversification in the synthesis of chemical biology probes [3].

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